molecular formula C18H22O4 B14712981 2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- CAS No. 22800-72-2

2,3-Butanediol, 2,3-bis(2-methoxyphenyl)-

Cat. No.: B14712981
CAS No.: 22800-72-2
M. Wt: 302.4 g/mol
InChI Key: QGOSPCHCEAIZAO-UHFFFAOYSA-N
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Description

2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- is an organic compound with the molecular formula C18H22O4 It is a derivative of 2,3-butanediol, where the hydrogen atoms on the hydroxyl groups are replaced by 2-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- typically involves the reaction of 2,3-butanediol with 2-methoxyphenyl halides under basic conditions. A common method includes:

    Reacting 2,3-butanediol with 2-methoxyphenyl bromide: in the presence of a base such as potassium carbonate.

    Heating the reaction mixture: to facilitate the substitution reaction.

    Purifying the product: through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, acids, or bases depending on the desired substitution.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Various alcohol derivatives.

    Substitution products: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Butanediol: The parent compound, which lacks the methoxyphenyl groups.

    1,4-Butanediol: A related compound with different hydroxyl group positions.

    1,3-Butanediol: Another related compound with different hydroxyl group positions.

Uniqueness

2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- is unique due to the presence of the 2-methoxyphenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for specialized applications.

Properties

CAS No.

22800-72-2

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

2,3-bis(2-methoxyphenyl)butane-2,3-diol

InChI

InChI=1S/C18H22O4/c1-17(19,13-9-5-7-11-15(13)21-3)18(2,20)14-10-6-8-12-16(14)22-4/h5-12,19-20H,1-4H3

InChI Key

QGOSPCHCEAIZAO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC)(C(C)(C2=CC=CC=C2OC)O)O

Origin of Product

United States

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